Silicic acid (H2SiO3), disodium salt, pentahydrate

概要

説明

Silicic acid (H2SiO3), disodium salt, pentahydrate, also known as Sodium metasilicate pentahydrate, is a white powder that is soluble in water . It is used as a starting material in the preparation of silicas and zeolites . It finds application in detergents and cleaners, pulp and paper production. It is also used in soil stabilization, sealing, adhesives and binders .

Synthesis Analysis

Sodium metasilicate pentahydrate is used as a silicate electrolyte in plasma electrolytic oxidation (PEO) coating. It is also used for the synthesis of sintered mullite ceramics (3Al 2 O 3 ·2SiO 2) by the co-precipitation method .

Molecular Structure Analysis

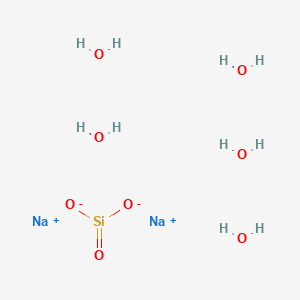

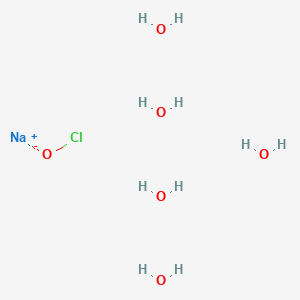

The molecular formula of Sodium metasilicate pentahydrate is H10Na2O8Si. Its molecular weight is 212.137 g/mol . The IUPAC name is disodium;dioxido (oxo)silane;pentahydrate .

Chemical Reactions Analysis

Silicic acids can be seen as hydrated forms of silica, namely 2 H2xSiOx+2 = SiO2· (H2O)x. Indeed, in concentrated solutions, silicic acids generally polymerize and condense, and ultimately degrade to silicon dioxide and water .

Physical And Chemical Properties Analysis

Sodium metasilicate pentahydrate is a white granular solid . It has a melting point of 72°C . It is soluble in cold water .

科学的研究の応用

Adsorption and Chromatography : Silicic acid is used in adsorption chromatography for protein isolation and analysis. Its adsorptive activity is primarily due to surface silanol groups, which are hydrogen-binding, weakly acidic, and polar (Pauly et al., 1984).

Thermochemistry in Aqueous Solutions : The deprotonation of silicic acid in aqueous solutions has significant implications for geochemistry, including surface acidities and dissolution of minerals. DFT calculations are critical for understanding the thermochemistry of silicate anions in these environments (Sefcik & Goddard, 2001).

Surface Chemistry and Interaction with Other Compounds : Studies on silicic acid adsorbed onto ferric oxyhydroxide surfaces provide insights into aquatic chemistry and the reactions of silicic acid on iron oxide surfaces (Swedlund et al., 2009).

Interaction with Other Elements and Compounds : The interaction of silicic acid with elements like arsenic and its effect on their adsorption is another research area. This interaction involves both adsorption and polymerization processes (Swedlund, 1999).

Corrosion Inhibition : Sodium silicate (Na2SiO3), a salt of silicic acid, has been investigated for its role as a corrosion inhibitor for iron. The inhibitive behavior in certain pH ranges is attributed to the precipitation of H2SiO3 (Armstrong et al., 1994).

Biological and Therapeutic Effects : Ortho-silicic acid, a form of bioavailable silicon, has been linked to various health aspects including bone mineralization, collagen synthesis, and immune system enhancement. Its biological roles are still being explored (Jurkić et al., 2013).

Photocatalysis : Silicic acid has been used in the preparation of MoS2 nanosheets for photocatalytic degradation of pollutants under visible light, demonstrating its utility in environmental cleanup applications (Wenhong et al., 2014).

Nutrient Role in Marine Ecosystems : Silicic acid is a crucial nutrient for marine biota like diatoms and sponges, playing a key role in their skeletal structure formation (Conley & Schelske, 2016).

作用機序

Target of Action

Sodium metasilicate pentahydrate (SM) is a synthetic, water-soluble salt that is primarily used in industrial applications . Its primary targets include various surfaces and materials, such as metals, non-metals, and textiles . It is also used in the oil and drilling industry as a mud viscosity regulator and a mud deflocculant .

Mode of Action

SM interacts with its targets through several mechanisms. It exhibits excellent pH-regulating capacity, efficient detergency, effective corrosion inhibition, and good dispersing properties . When SM comes into contact with acids, it reacts to produce silica gel . In the presence of water, it hydrolyzes and can react with some metals to release highly flammable gases or vapors, such as hydrogen .

Biochemical Pathways

It is known that sm can influence the flow curves of concentrated pulps, reducing the yield stress of the slurries, which would result in lower energy costs for transporting the pulps by pumping . This suggests that SM may affect the physical properties of certain materials, altering their behavior in a way that can be beneficial for specific industrial applications .

Pharmacokinetics

The aqueous solution is alkaline and it is easy to absorb moisture in the open air

Result of Action

The molecular and cellular effects of SM’s action depend on the specific context in which it is used. For example, in the textile industry, SM acts as a detergent, emulsifying and suspending agent . In the oil and drilling industry, it can adjust the compatibility between synthetic Fluid Loss Additives and Retarders applying in oil well cement . In an ecotoxicological study, SM was found to cause muted responses to mechanical stimuli and damage to the tentacles in both hydra species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of SM. For example, SM hydrolyzes on exposure to water and heat . The presence of acids can trigger a reaction that produces silica gel . Furthermore, the concentration of SM can affect its adsorption on the surface of hematite, where increasing the concentration of metasilicate increases its adsorption on the surface . Therefore, the environment in which SM is used can greatly impact its effectiveness and stability.

Safety and Hazards

将来の方向性

Sodium metasilicate pentahydrate is used as a starting material in the preparation of silicas and zeolites . It finds application in detergents and cleaners, pulp and paper production. It is also used in soil stabilization, sealing, adhesives and binders . It is used in titanium dioxide production, paints for masonry and glass, spray coatings for tunnel construction . In addition to this, it is used in fruit and vegetable washes and sanitizers for food-contact surfaces .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Silicic acid (H2SiO3), disodium salt, pentahydrate involves the reaction between sodium silicate and hydrochloric acid followed by precipitation with sodium carbonate and filtration.", "Starting Materials": [ "Sodium silicate", "Hydrochloric acid", "Sodium carbonate", "Water" ], "Reaction": [ "Mix 100 mL of sodium silicate with 100 mL of water in a beaker", "Add 50 mL of hydrochloric acid to the mixture and stir for 30 minutes", "Slowly add 50 g of sodium carbonate to the mixture while stirring", "Continue stirring for 1 hour", "Filter the mixture to obtain the precipitate", "Wash the precipitate with water", "Dry the precipitate in an oven at 100°C for 2 hours", "The resulting compound is Silicic acid (H2SiO3), disodium salt, pentahydrate" ] } | |

CAS番号 |

10213-79-3 |

分子式 |

H4NaO4Si |

分子量 |

119.10 g/mol |

IUPAC名 |

disodium;dioxido(oxo)silane;pentahydrate |

InChI |

InChI=1S/Na.H2O3Si.H2O/c;1-4(2)3;/h;1-2H;1H2 |

InChIキー |

SUWIQJWJARCUAS-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+] |

正規SMILES |

O.O[Si](=O)O.[Na] |

その他のCAS番号 |

10213-79-3 |

物理的記述 |

DryPowder, WetSolid; PelletsLargeCrystals |

ピクトグラム |

Corrosive; Irritant; Health Hazard |

関連するCAS |

1344-09-8 (Parent) |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of sodium metasilicate pentahydrate?

A1: The molecular formula of sodium metasilicate pentahydrate is Na2SiO3·5H2O. Its molecular weight is 212.14 g/mol.

Q2: How does the solubility of sodium metasilicate pentahydrate vary with temperature?

A2: The solubility of sodium metasilicate pentahydrate increases with temperature. This property is utilized in crystallization processes for its production. [, , ]

Q3: Can sodium metasilicate pentahydrate be used as a component in one-part geopolymer mixes?

A3: Yes, research has shown that sodium metasilicate pentahydrate can be combined with other solid alkali materials, such as sodium carbonate and calcium hydroxide, to activate aluminosilicate precursors like fly ash and slag in one-part geopolymer mortars. [, ]

Q4: Does the use of sodium metasilicate pentahydrate impact the setting time of geopolymer mortars?

A4: Yes, the inclusion of sodium metasilicate pentahydrate in geopolymer mixes can influence setting time. Studies suggest that its addition, particularly in combination with sodium carbonate, can lead to a reduction in setting time compared to mixes activated with traditional alkali solutions. [, ]

Q5: Does the source of sodium silicate influence the properties of fly ash-based alkali-activated materials (AAM)?

A5: Yes, studies indicate that using sodium silicate derived from sodium metasilicate pentahydrate as opposed to commercially produced sodium silicate solutions can significantly affect the properties of fly ash-based AAM. Notably, the use of sodium metasilicate pentahydrate resulted in lower compressive strength, which was attributed to the presence of chemically bound water in the sodium silicate solution. []

Q6: What are some industrial applications of sodium metasilicate pentahydrate?

A6: Sodium metasilicate pentahydrate is used in various industries. This includes its role as a key ingredient in laundry and dishwashing detergents, cleaning agents for various applications, and as a component in fireproofing mixtures. [, , , , , , ]

Q7: How is sodium metasilicate pentahydrate utilized in the production of zeolites?

A7: Dilute lye, a byproduct of synthetic zeolite production, can be processed to produce sodium metasilicate pentahydrate. This involves removing impurities, adjusting the SiO2 content, and then subjecting the solution to concentration, crystallization, separation, and drying. []

Q8: Can sodium metasilicate pentahydrate be used in polishing applications?

A8: Yes, sodium metasilicate pentahydrate has been investigated as a component in chemical-mechanical polishing slurries for materials like yttrium aluminum garnet (Y3Al5O12). Its inclusion, along with other abrasive particles, facilitates the removal of a softened surface layer during the polishing process. []

Q9: What role does sodium metasilicate pentahydrate play in flame retardant formulations?

A9: Research suggests that sodium metasilicate pentahydrate can function as a flame retardant in polyurethane adhesive formulations. Its efficacy is attributed to its ability to form a protective layer of sodium silicate on the material's surface when exposed to heat, thereby delaying ignition. []

Q10: Are there applications for sodium metasilicate pentahydrate in agriculture?

A10: Sodium metasilicate pentahydrate, in combination with other salts and preservatives, has been investigated for potential use as a desiccant for forage crops. Additionally, solutions of sodium silicate, reacted with soluble salts to form gelatinous precipitates, have shown promise in soil stabilization applications. []

Q11: Is sodium metasilicate pentahydrate considered safe for use in food-related applications?

A11: The pentahydrate form of sodium metasilicate is recognized as safe (GRAS) by the Food and Drug Administration (FDA) for specific applications. This includes its use in washing mixtures for fruits and vegetables, sanitizing solutions for food-contact surfaces, and as a component in boiler water treatment. []

Q12: Is there information available regarding the environmental fate and degradation of sodium metasilicate pentahydrate?

A12: Limited publicly available information exists on the specific environmental fate and degradation pathways of sodium metasilicate pentahydrate. Research on its ecotoxicological effects and potential mitigation strategies is limited within the provided research papers. Further investigation is needed to fully understand its environmental impact. []

Q13: How can dilute lye generated during zeolite production be managed effectively?

A13: Dilute lye, instead of being treated as waste, can be utilized as a raw material for producing sodium metasilicate pentahydrate. This approach not only eliminates a waste stream but also offers economic benefits by reducing production costs associated with conventional sodium metasilicate pentahydrate manufacturing. []

Q14: What analytical techniques are commonly employed to characterize sodium metasilicate pentahydrate?

A14: Characterization of sodium metasilicate pentahydrate and its related applications often involves techniques such as X-ray diffraction (XRD) to analyze its crystalline structure, Fourier transform infrared spectroscopy (FTIR) to identify functional groups, and scanning electron microscopy (SEM) to examine its morphology, particularly in the context of geopolymer formation. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)